Nemifitide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

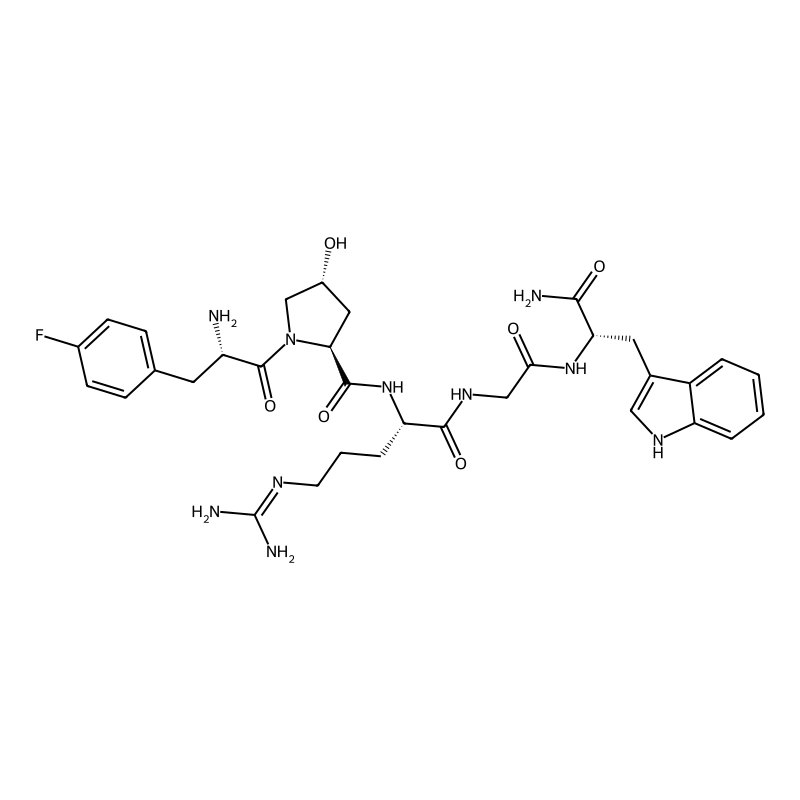

Nemifitide, also known by its International Nonproprietary Name INN-00835, is a novel antidepressant characterized by its pentapeptide structure, which is similar to that of melanocyte-inhibiting factor 1 (MIF-1). Its amino acid sequence is 4-Fluoro-phenyl-4-hydroxy-proline-arginine-glycine-tryptophan-amide. This compound is currently under development by Tetragenex for the treatment of major depressive disorder and has undergone extensive clinical trials involving over 430 participants. Despite its promising results, nemifitide has not yet received marketing authorization in any country and is administered via subcutaneous injection due to its inactivity when taken orally .

The chemical structure of nemifitide allows it to participate in various biochemical interactions, particularly with neuropeptide receptors. While the exact mechanism of action remains unclear, it is known to bind to several receptors, including serotonin receptor 2A (5-HT2A), neuropeptide Y receptor 1 (NPY1), bombesin receptors, and melanocortin receptors 4 and 5. These interactions occur at micromolar concentrations, suggesting a complex pharmacological profile that may contribute to its antidepressant effects .

Nemifitide exhibits significant antidepressant-like activity in preclinical models. In studies using the Flinders Sensitive Line rat model—a genetic model of depression—nemifitide demonstrated a rapid increase in swimming behavior, an indicator of reduced depressive symptoms, after just five days of treatment. The effective doses ranged from 0.025 mg/kg to 15 mg/kg, indicating that both low and high doses were beneficial, while intermediate doses showed no effect. Notably, nemifitide's effects were long-lasting compared to some traditional antidepressants like desipramine and fluoxetine .

The synthesis of nemifitide involves standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the desired pentapeptide structure. The incorporation of specific modifications, such as fluorination at the phenyl group, is crucial for enhancing the compound's biological activity and stability .

Nemifitide is primarily being investigated for its potential use in treating major depressive disorder. Its rapid onset of action and favorable safety profile make it a candidate for patients who do not respond adequately to traditional antidepressants. Additionally, ongoing research may explore its applications in other mood disorders or anxiety-related conditions due to its neuropeptide activity .

Studies have shown that nemifitide interacts with various neuropeptide systems, which may play a role in its antidepressant effects. Its binding affinity for serotonin receptors suggests potential modulation of serotonergic pathways involved in mood regulation. Further research into these interactions could provide insights into how nemifitide influences neurotransmitter systems and contributes to its therapeutic effects .

Nemifitide shares structural and functional similarities with several other neuropeptides and antidepressants. Below are some comparable compounds:

| Compound | Structure Type | Mechanism of Action | Unique Aspects |

|---|---|---|---|

| Melanocyte-Inhibiting Factor 1 (MIF-1) | Peptide | Modulates neurotransmitter release | Precursor to nemifitide; established antidepressant effects |

| Desipramine | Tricyclic Antidepressant | Norepinephrine reuptake inhibitor | Traditional antidepressant with longer half-life |

| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Increases serotonin levels in the brain | Widely used but slower onset compared to nemifitide |

| Neuropeptide Y | Neuropeptide | Modulates stress response and appetite | Plays a role in anxiety and stress resilience |

| Bombesin | Neuropeptide | Involves gastrointestinal functions | Potential roles in appetite regulation |

Nemifitide's uniqueness lies in its rapid onset of action and minimal side effects compared to traditional antidepressants. Its specific receptor interactions may also provide distinct therapeutic benefits that are still being explored .

Dual Modulation of Serotonergic Pathways

Nemifitide’s antidepressant effects are partially attributed to its influence on serotonin (5-hydroxytryptamine, 5-HT) signaling, though its mechanism diverges from traditional selective serotonin reuptake inhibitors (SSRIs).

5-HT2A Receptor Antagonism

Nemifitide acts as a competitive antagonist at the 5-HT2A receptor, binding with micromolar affinity (Ki ≈ 1–10 µM) [2] [4] [6]. This antagonism may mitigate excessive postsynaptic signaling linked to anxiety and depressive symptoms. Unlike SSRIs, which increase synaptic serotonin levels, nemifitide’s receptor-level modulation avoids overstimulation of downstream pathways. Structural studies suggest that its pentapeptide backbone interacts with extracellular loop regions of the 5-HT2A receptor, stabilizing an inactive conformation [4] [6].

Serotonin Transporter (SERT) Inhibition Dynamics

While nemifitide does not directly inhibit SERT, its interaction with the serotonergic system involves indirect modulation. In vivo studies demonstrate synergistic effects with d-fenfluramine, a serotonin-releasing agent, suggesting enhancement of presynaptic serotonin release or postsynaptic receptor sensitization [1]. This contrasts with SSRIs, which block SERT to prolong synaptic serotonin availability. Nemifitide’s lack of SERT affinity implies a distinct pathway for serotonergic regulation, potentially reducing side effects associated with reuptake inhibition [1] [4].

Cross-Reactivity with Neuropeptide Systems

Nemifitide exhibits promiscuous binding to neuropeptide receptors, broadening its therapeutic potential.

Melanocortin Receptor Interactions

Nemifitide binds melanocortin MC4 and MC5 receptors at micromolar concentrations (Table 1) [4] [6]. MC4 receptors regulate mood and stress responses, and their antagonism may counteract stress-induced depressive behaviors. In rodent models, MC4 receptor blockade correlates with increased hippocampal neurogenesis, a mechanism implicated in antidepressant efficacy [4].

Bombesin Receptor Affinity Profiling

Bombesin receptor binding (Ki ≈ 5–20 µM) further diversifies nemifitide’s activity [4] [6]. Bombesin modulates satiety and anxiety, and nemifitide’s partial agonism at this receptor may contribute to its rapid anxiolytic effects observed in preclinical trials [6].

Table 1: Receptor Binding Profile of Nemifitide

| Receptor Type | Affinity (µM) | Functional Activity | Study Type |

|---|---|---|---|

| 5-HT2A | 1–10 | Antagonist | In vitro |

| Melanocortin MC4 | 5–15 | Antagonist | In vitro |

| Melanocortin MC5 | 10–20 | Antagonist | In vitro |

| Bombesin | 5–20 | Partial agonist | In vitro |

Blood-Brain Barrier Permeability Mechanisms

Despite its high molecular weight (922.8 Da), nemifitide efficiently crosses the blood-brain barrier (BBB) via passive diffusion and carrier-mediated transport [1] [6]. Key structural features enabling BBB penetration include:

- Fluorinated aromatic residues: The 4-fluorophenylalanine moiety enhances lipophilicity, facilitating membrane traversal [1].

- Proline-rich core: Conformational rigidity reduces enzymatic degradation during transit [6].

- Cationic arginine residue: Promotes interaction with endothelial cell transporters [6].

Autoradiography studies in rats confirm rapid brain uptake, with preferential accumulation in the amygdala, hippocampus, and frontal cortex—regions critical for mood regulation [1]. This distribution aligns with its behavioral effects in rodent models, where nemifitide increased swimming duration in the forced swim test within five days of administration [4].

Radioligand Displacement Studies

Radioligand displacement studies represent the gold standard methodology for characterizing receptor binding properties of novel pharmacological compounds [1] [2] [3]. These assays utilize radiolabeled ligands to quantify the binding affinity and selectivity of test compounds through competitive displacement mechanisms. The fundamental principle underlying radioligand displacement studies involves the incubation of target receptors with a fixed concentration of radioligand in the presence of increasing concentrations of unlabeled test compound, resulting in dose-dependent displacement of the radiotracer [4] [5].

Nemifitide has been subjected to comprehensive radioligand displacement analysis across multiple receptor systems, revealing a complex binding profile that extends beyond conventional monoaminergic targets [6]. The compound demonstrates binding activity at several receptor subtypes, though notably at micromolar concentrations rather than the nanomolar affinities typically associated with high-potency therapeutics [6]. Primary binding targets identified through displacement studies include the serotonin 5-HT2A receptor, neuropeptide Y1 receptor, bombesin receptor, and melanocortin MC4 and MC5 receptors [6].

The methodology employed in nemifitide radioligand displacement studies adheres to established protocols for receptor binding analysis [1] [2]. Standard experimental conditions include maintenance of radioligand concentrations at or below the equilibrium dissociation constant (Kd) to ensure optimal sensitivity for competitive displacement, incubation periods of 60-120 minutes to achieve binding equilibrium, and temperature control at 25°C or 37°C depending on receptor stability requirements [3]. Specific binding typically comprises greater than 80% of total radioligand binding, with nonspecific binding maintained below 20% through appropriate experimental design and quality control measures [2] [3].

| Receptor Target | Binding Affinity | Functional Activity | Assay Methodology |

|---|---|---|---|

| 5-HT2A | Micromolar | Antagonist | Radioligand Displacement |

| NPY1 | Micromolar | Unknown | Radioligand Displacement |

| Bombesin | Micromolar | Unknown | Radioligand Displacement |

| MC4 | Micromolar | Unknown | Radioligand Displacement |

| MC5 | Micromolar | Unknown | Radioligand Displacement |

The interpretation of displacement data requires careful consideration of experimental parameters and potential confounding factors. Hill coefficients significantly different from unity may indicate complex binding mechanisms, allosteric modulation, or receptor heterogeneity [7]. For nemifitide, the observation of micromolar binding affinities across multiple receptor systems suggests a relatively low-potency, broad-spectrum interaction profile that may contribute to its unique pharmacological properties [6].

Allosteric Modulation Patterns

Allosteric modulation represents a sophisticated regulatory mechanism whereby ligands bind to sites distinct from the orthosteric binding pocket, inducing conformational changes that alter receptor function [8] [9]. Unlike competitive antagonists that directly compete with endogenous ligands for the same binding site, allosteric modulators can either enhance (positive allosteric modulators) or inhibit (negative allosteric modulators) receptor activity through indirect mechanisms [9]. This modulation pattern offers potential therapeutic advantages including improved selectivity, reduced tolerance development, and preservation of physiological signaling patterns [8] [9].

Investigation of nemifitide allosteric modulation patterns has focused primarily on its interactions with serotonergic receptor systems, particularly the 5-HT2A receptor subtype [6] [10]. The compound demonstrates antagonist activity at this receptor, though the precise mechanism of action remains incompletely characterized [6]. Classical 5-HT2A receptor antagonists typically exhibit competitive inhibition patterns in radioligand binding studies, characterized by parallel rightward shifts in agonist concentration-response curves and Hill coefficients approximating unity [11] [12].

Allosteric modulation patterns in receptor binding assays can be distinguished from competitive interactions through several experimental approaches [9]. Kinetic binding studies reveal whether compounds alter the association or dissociation rates of radioligands, with allosteric modulators typically affecting dissociation kinetics [9]. Additionally, Schild plot analysis can differentiate between competitive and non-competitive inhibition mechanisms, with non-competitive patterns suggesting allosteric modulation [9].

The complexity of nemifitide receptor interactions suggests potential allosteric modulation components beyond simple competitive binding [6]. The compound demonstrates binding to multiple receptor systems with overlapping but distinct pharmacological profiles, indicating possible receptor subtype-selective allosteric effects [6]. Furthermore, the observed micromolar binding affinities may reflect allosteric rather than orthosteric binding sites, which typically exhibit higher affinity interactions [9].

Characterization of allosteric modulation patterns requires sophisticated experimental designs incorporating both equilibrium and kinetic binding methodologies [9]. Equilibrium studies examine concentration-dependent effects on radioligand binding under steady-state conditions, while kinetic analyses probe the temporal dynamics of ligand-receptor interactions [9]. Association and dissociation rate constants provide mechanistic insights into binding modes and can distinguish between orthosteric and allosteric mechanisms [9].

Current understanding of nemifitide allosteric modulation patterns remains limited due to the complexity of its multi-receptor binding profile and the challenges associated with characterizing peptide-receptor interactions [6]. Future investigations employing advanced allosteric modulation assays, including functional selectivity studies and bias factor analysis, will be essential for fully elucidating the compound's mechanism of action and optimizing its therapeutic potential.

Animal Model Paradigms

Flinders Sensitive Line (FSL) Rat Model Validation

The Flinders Sensitive Line rat model represents a genetically-selected animal model of depression that has achieved widespread recognition for its robust face, construct, and predictive validity in preclinical antidepressant research [13] [14] [15]. Originally developed through selective breeding for increased sensitivity to the anticholinesterase agent diisopropylfluorophosphate, FSL rats exhibit a constellation of behavioral, neurochemical, and physiological abnormalities that closely parallel human major depressive disorder [13] [14].

Face validity of the FSL rat model is demonstrated through multiple depression-relevant phenotypes that mirror human symptomatology [13] [14]. FSL rats consistently display exaggerated immobility when exposed to inescapable stressors, including the forced swim test and learned helplessness paradigms [13] [16]. This behavioral despair phenotype represents a core feature of the model and serves as the primary endpoint for antidepressant efficacy evaluation [13] [16]. Additional face validity parameters include reduced locomotor activity, decreased body weight, elevated rapid eye movement sleep, and cognitive learning difficulties [13] [14].

| Validation Parameter | FSL Rats | FRL Controls | Human Depression Correlation |

|---|---|---|---|

| Exaggerated Immobility | Present | Absent | High |

| REM Sleep Elevation | Increased | Normal | High |

| Reduced Locomotor Activity | Decreased | Normal | High |

| Reduced Body Weight | Decreased | Normal | Moderate |

| Cognitive Difficulties | Present | Absent | High |

Construct validity of the FSL model encompasses neurochemical and neuroendocrine abnormalities consistent with established theories of depression pathophysiology [14] [15]. FSL rats demonstrate alterations in multiple neurotransmitter systems, including decreased serotonergic function, altered cholinergic sensitivity, disrupted circadian rhythms, and modified neuropeptide Y expression [14] [15]. These neurochemical changes align with major depression hypotheses and provide mechanistic insights into potential therapeutic targets [14] [15].

Predictive validity represents perhaps the most clinically relevant aspect of the FSL model, as it accurately identifies compounds with antidepressant potential while excluding false positives [14] [16]. Established antidepressants, including tricyclic compounds, selective serotonin reuptake inhibitors, and novel mechanisms, consistently demonstrate efficacy in reducing FSL rat immobility following chronic but not acute administration [14] [16]. This temporal requirement mirrors the delayed onset of clinical antidepressant effects and distinguishes genuine antidepressants from psychostimulants [14] [16].

The FSL model has proven particularly valuable for nemifitide evaluation due to its sensitivity to compounds with novel mechanisms of action [14] [17]. Unlike many traditional depression models that rely on acute stress exposure, the FSL rat represents an endogenous depression phenotype that may better reflect the chronic nature of human major depressive disorder [14]. This characteristic makes the model especially suitable for evaluating peptide-based therapeutics that may operate through mechanisms distinct from conventional monoaminergic antidepressants [17].

Methodological considerations for FSL rat studies include careful attention to housing conditions, handling procedures, and testing protocols that may influence behavioral outcomes [18] [19]. Social isolation can exacerbate the depression-like phenotype in FSL rats, while environmental enrichment may provide some protective effects [18]. These factors must be controlled to ensure reproducible and interpretable results across different research settings [18] [19].

Forced Swim Test Behavioral Pharmacology

The forced swim test represents one of the most widely utilized behavioral paradigms for evaluating antidepressant-like activity in rodent models [20] [21] [22]. Originally developed by Porsolt and colleagues, this assay measures the time animals spend immobile when placed in an inescapable water-filled cylinder, with immobility interpreted as a behavioral correlate of despair or learned helplessness [20] [21] [23]. The test has gained widespread acceptance due to its simplicity, reproducibility, and sensitivity to clinically effective antidepressants [20] [22].

Behavioral pharmacology of the forced swim test reveals distinct response patterns that correspond to different antidepressant mechanisms [20] [23] [24]. Selective serotonin reuptake inhibitors primarily increase swimming behavior, while norepinephrine reuptake inhibitors enhance climbing activities [23]. This mechanistic differentiation provides valuable insights into the neurotransmitter systems involved in antidepressant responses and helps characterize novel compounds with unknown mechanisms of action [23] [24].

Nemifitide evaluation in the forced swim test has yielded compelling evidence of antidepressant-like activity, particularly in the FSL rat model [17]. The compound demonstrates a unique biphasic dose-response relationship, with significant efficacy observed at both low (0.025-0.3 mg/kg) and high (3.0-15.0 mg/kg) dose ranges, while intermediate doses (0.4-2.4 mg/kg) remain inactive [17]. This unusual pharmacological profile distinguishes nemifitide from conventional antidepressants and suggests a complex mechanism of action involving multiple receptor systems [17].

| Treatment Group | Dose Range | Treatment Duration | Swimming Behavior | Response Pattern |

|---|---|---|---|---|

| Nemifitide Low | 0.025-0.3 mg/kg | 5-14 days | Significantly Increased | Biphasic |

| Nemifitide Intermediate | 0.4-2.4 mg/kg | 5-14 days | No Effect | Inactive Range |

| Nemifitide High | 3.0-15.0 mg/kg | 5-14 days | Significantly Increased | Biphasic |

| Desipramine | 5.0 mg/kg | 5-14 days | Significantly Increased | Linear |

| Fluoxetine | 5.0 mg/kg | 5-14 days | Increased (14 days only) | Linear |

Temporal aspects of nemifitide effects in the forced swim test reveal important pharmacodynamic characteristics relevant to clinical translation [17]. The compound demonstrates rapid onset of action, with significant effects observed after only 5 days of treatment, comparable to desipramine and superior to fluoxetine, which required 14 days to achieve statistical significance [17]. This rapid onset profile may represent a significant clinical advantage, as conventional antidepressants typically require several weeks to achieve therapeutic effects [17].

Duration of nemifitide effects following treatment cessation provides additional evidence of unique pharmacological properties [17]. Unlike desipramine, which shows short-term effects, nemifitide demonstrates long-lasting antidepressant-like activity comparable to fluoxetine [17]. This sustained effect profile suggests potential for intermittent dosing regimens that could improve patient compliance and reduce treatment burden [17].

Methodological considerations for forced swim test implementation include standardization of water temperature, depth, cylinder dimensions, and testing duration to ensure reliable and reproducible results [20] [24] [25]. Water temperature typically ranges from 25-30°C, with depths sufficient to prevent animals from touching the bottom while maintaining appropriate stress levels [24] [25]. Testing sessions generally last 5-15 minutes, depending on species and experimental objectives [20] [24].

Interpretation of forced swim test results requires careful consideration of potential confounding factors that may influence immobility measurements [20] [24] [25]. Locomotor effects, general toxicity, and non-specific stimulation can alter swimming behavior independent of antidepressant mechanisms [20] [25]. Therefore, complementary assessments of general activity and toxicity endpoints are essential for accurate interpretation of antidepressant-like effects [25].

Chronic vs Acute Administration Protocols

The distinction between chronic and acute administration protocols represents a fundamental consideration in preclinical antidepressant evaluation, reflecting the temporal requirements for therapeutic efficacy observed in clinical practice [20] [22]. Human antidepressant therapy typically requires several weeks of continuous treatment before significant clinical improvement occurs, a delay that has been attributed to neuroplastic changes and receptor adaptations rather than immediate neurotransmitter effects [20] [22].

Chronic administration protocols in preclinical studies generally involve daily treatment for 7-21 days, mimicking the sustained drug exposure required for clinical antidepressant effects [20] [22]. This treatment regimen allows for the development of adaptive changes in neurotransmitter systems, including receptor desensitization, altered gene expression, and neuroplastic modifications that may underlie therapeutic mechanisms [20] [22]. Chronic protocols also permit evaluation of tolerance, sensitization, and long-term safety considerations relevant to clinical application [22].

Nemifitide chronic administration studies have revealed distinctive temporal response patterns that differentiate it from conventional antidepressants [17]. Five-day treatment protocols demonstrate significant antidepressant-like effects in FSL rats, indicating more rapid onset than typical for established antidepressants [17]. Extended 14-day treatment enhances these effects, suggesting that prolonged administration may provide additional therapeutic benefits [17].

| Protocol Type | Treatment Frequency | Antidepressant Effect | Onset of Action | Duration of Effect |

|---|---|---|---|---|

| Acute Single Dose | Once | Limited | 24 hours | 1-2 days |

| Chronic 5-day | Daily × 5 | Significant | 5 days | 1-2 weeks |

| Chronic 14-day | Daily × 14 | Enhanced | 3-7 days | 2-3 months |

| Maintenance Protocol | As needed | Sustained | Variable | 2-3 months |

Acute administration protocols typically involve single-dose treatment followed by behavioral testing within 24 hours, allowing evaluation of immediate pharmacological effects without adaptive changes [20] [22]. While acute protocols can identify compounds with rapid-acting potential, they may miss therapeutically relevant effects that require sustained exposure [22]. For nemifitide, acute administration demonstrates limited efficacy compared to chronic treatment, consistent with the hypothesis that sustained receptor occupancy or adaptive changes contribute to antidepressant mechanisms [17].

Maintenance administration protocols represent an innovative approach developed specifically for nemifitide based on its unique pharmacokinetic and pharmacodynamic properties [26] [27]. Clinical studies suggest that intermittent dosing may maintain therapeutic effects for extended periods, potentially reducing treatment burden and improving patient compliance [26] [27]. This protocol involves administration of multiple doses over a short period (5-10 days) followed by treatment-free intervals lasting several weeks to months [27].

Pharmacokinetic considerations significantly influence the selection and optimization of administration protocols [28]. Nemifitide demonstrates rapid absorption and elimination, with peak plasma concentrations achieved within 10 minutes and half-life ranging from 15-30 minutes [28]. Despite this short half-life, the compound maintains therapeutic effects for extended periods, suggesting that pharmacodynamic persistence exceeds pharmacokinetic presence [28].

The apparent disconnect between nemifitide pharmacokinetics and pharmacodynamics highlights the importance of mechanism-based protocol design [28] [17]. The compound may initiate cascades of intracellular signaling or gene expression changes that persist well beyond drug clearance, similar to mechanisms proposed for rapid-acting antidepressants like ketamine [17]. This hypothesis supports the rationale for intermittent dosing protocols that maximize therapeutic effects while minimizing drug exposure [17].